Predictive and Empirical In Vitro Toxicity Profiling of 2-Chloro-6-(2-(dimethylamino)ethoxy)pyridin-4-amine
Predictive and Empirical In Vitro Toxicity Profiling of 2-Chloro-6-(2-(dimethylamino)ethoxy)pyridin-4-amine
Executive Summary
For drug development professionals and toxicologists, evaluating novel chemical entities or highly functionalized intermediates requires a proactive, mechanistic approach to safety pharmacology. The compound 2-Chloro-6-(2-(dimethylamino)ethoxy)pyridin-4-amine (CAS 1186112-12-8) presents a complex toxico-informatic profile. Characterized by a halogenated pyridine core, a basic tertiary amine, and a primary arylamine, this molecule harbors several classic structural alerts.
This whitepaper establishes a comprehensive, self-validating framework for profiling the in vitro toxicity of this compound. By moving beyond simple phenotypic screening, we dissect the causality behind its predicted liabilities—specifically cardiotoxicity (hERG blockade), lysosomotropism (phospholipidosis), and hepatotoxicity (reactive metabolite formation)—and provide robust, step-by-step methodologies to quantify these risks.
Structural Toxico-Informatics & Liability Prediction
Before initiating empirical assays, a rigorous structural analysis is required to define the boundaries of the in vitro testing cascade. The molecular architecture of 2-Chloro-6-(2-(dimethylamino)ethoxy)pyridin-4-amine dictates its interaction with off-target proteins and metabolic enzymes.
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The Cationic Amphiphilic Pharmacophore (Lysosomotropism): The molecule features a lipophilic chloropyridine core coupled with a basic dimethylaminoethoxy side chain. At physiological pH (7.4), the tertiary amine is predominantly protonated. This creates a Cationic Amphiphilic Drug (CAD) profile. CADs readily diffuse across cell membranes but become trapped in the acidic lumen of lysosomes (pH ~4.5). This accumulation neutralizes lysosomal pH and directly inhibits lysosomal phospholipases (e.g., PLA2G15), leading to Drug-Induced Phospholipidosis (DIPL) [1].
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The hERG Binding Motif (Cardiotoxicity): The human ether-à-go-go-related gene (hERG) potassium channel (Kv11.1) is notoriously promiscuous. The compound's basic amine and aromatic core perfectly align with the hERG pharmacophore. The protonated nitrogen interacts via cation- π bonding with Tyr652 in the inner vestibule of the channel, while the lipophilic pyridine ring engages in hydrophobic interactions with Phe656, potentially leading to lethal QT prolongation [2].
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Electrophilic Halogenated Pyridine (Hepatotoxicity): The 2-chloropyridine moiety is highly susceptible to nucleophilic aromatic substitution (SNAr). Under the catalysis of microsomal Glutathione S-Transferase (GST) or via Cytochrome P450 (CYP450) epoxidation, the chlorine atom can be displaced by glutathione (GSH) via a Meisenheimer complex [3]. This rapid GSH depletion triggers oxidative stress and hepatocellular necrosis.
Fig 1. Structural alerts and predicted in vitro toxicity pathways.
In Vitro Cardiotoxicity (hERG) Assessment Protocol
To validate the hERG liability, an automated patch-clamp assay must be employed. Causality note: Because hERG channels exhibit rapid inactivation and slow deactivation, the most accurate measurement of channel blockade is derived from the "tail current" generated during repolarization, not the initial depolarizing pulse.
Step-by-Step Methodology: Automated Patch-Clamp
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Cell Preparation: Culture CHO or HEK293 cells stably expressing the hERG (KCNH2) gene. Harvest at 70-80% confluency using Detachin to preserve membrane integrity.
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Intracellular/Extracellular Solutions:
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Intracellular: 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES (pH 7.2).
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Extracellular: 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES (pH 7.4).
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Compound Preparation: Dissolve the compound in 100% DMSO. Create a 6-point concentration-response curve (e.g., 0.1, 0.3, 1, 3, 10, 30 μ M). Ensure final DMSO concentration in the assay does not exceed 0.3% to prevent solvent-induced membrane destabilization.
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Voltage Protocol:
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Hold the resting membrane potential at -80 mV.
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Apply a depolarizing prepulse to +20 mV for 2 seconds (forces channels into open, then rapidly inactivated states).
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Repolarize to -50 mV for 2 seconds to elicit the outward tail current (channels recover from inactivation and slowly close).
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Data Acquisition: Measure the peak amplitude of the tail current. Calculate percentage inhibition relative to the vehicle control. Use Astemizole or E-4031 as a positive control to validate system sensitivity.
Lysosomotropism and Drug-Induced Phospholipidosis (DIPL)
Because the compound is a CAD, it will likely induce PLD. We utilize a High-Content Screening (HCS) approach using NBD-PE, a fluorescent phospholipid analog. If the drug inhibits lysosomal phospholipases, NBD-PE will accumulate in multilamellar bodies.
Step-by-Step Methodology: HCS NBD-PE Assay
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Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom microtiter plate at 1.5 × 10 4 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
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Co-Incubation: Prepare growth media containing 10 μ M NBD-PE (fluorescent lipid probe). Add the test compound at varying concentrations (1 μ M to 50 μ M). Include Amiodarone (10 μ M) as a positive PLD control [1].
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Exposure: Incubate the cells with the compound/NBD-PE mixture for 48 hours.
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Counterstaining: Wash cells twice with PBS. Stain nuclei with Hoechst 33342 (1 μ g/mL) and assess cytotoxicity using Propidium Iodide (PI) to gate out dead cells (dead cells can yield false-positive lipid accumulation signals).
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Imaging & Analysis: Image using an automated epifluorescence microscope (e.g., Cellomics ArrayScan). Quantify the total intracellular NBD-PE fluorescence intensity per viable cell. An increase of >1.5-fold over vehicle control indicates positive PLD induction.
Hepatotoxicity & Reactive Metabolite Trapping
The 2-chloropyridine ring is a prime candidate for generating reactive electrophiles. To capture these transient species before they cause irreversible covalent binding to cellular macromolecules, we utilize a Glutathione (GSH) trapping assay coupled with LC-MS/MS[3].
Step-by-Step Methodology: GSH Trapping
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Incubation Mixture: In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLMs, 1 mg/mL protein), 5 mM GSH, and 10 μ M of the test compound in 100 mM Potassium Phosphate buffer (pH 7.4).
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Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (cofactor for CYP450 enzymes).
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Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
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Centrifugation: Vortex for 1 minute, then centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins.
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LC-MS/MS Analysis: Inject the supernatant into a high-resolution mass spectrometer (e.g., Q-TOF).
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Causality note: GSH conjugates exhibit a characteristic neutral loss of 129 Da (pyroglutamic acid moiety) in positive ion mode. Scan for parent mass + 305 Da (addition of GSH) or parent mass - 35 Da + 305 Da (displacement of the chlorine atom via SNAr).
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Fig 2. Reactive metabolite trapping workflow using human liver microsomes.
Quantitative Data Summary & Go/No-Go Thresholds
To interpret the empirical data generated from the protocols above, researchers must benchmark the results against established industry safety margins. The table below outlines the critical quantitative thresholds for evaluating 2-Chloro-6-(2-(dimethylamino)ethoxy)pyridin-4-amine.
| Assay / Endpoint | Target Mechanism | High Risk (No-Go) | Moderate Risk (Flag) | Low Risk (Go) |
| Automated Patch-Clamp | hERG (Kv11.1) Inhibition | IC50 < 1 μ M | IC50 1 - 10 μ M | IC50 > 10 μ M |
| HCS NBD-PE Assay | Phospholipidosis (PLD) | EC50 < 5 μ M | EC50 5 - 20 μ M | EC50 > 20 μ M |
| GSH Trapping (LC-MS/MS) | Reactive Metabolites | >10% of parent consumed | 1 - 10% of parent consumed | No adducts detected |
| Cytotoxicity (HepG2) | General Cell Viability | IC50 < 10 μ M | IC50 10 - 50 μ M | IC50 > 50 μ M |
Note: If the compound exhibits an hERG IC50 < 1 μ M, medicinal chemistry efforts should focus on reducing the pKa of the basic amine (e.g., via fluorination or conversion to a morpholine ring) or increasing the steric bulk around the basic nitrogen to hinder pore binding.
References
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Validation of an in vitro screen for phospholipidosis using a high-content biology platform. ResearchGate. Available at:[Link]
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Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Available at:[Link]
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Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed/NIH. Available at:[Link]
